molecular formula C26H41Br2NO4 B1150834 Pinaverium-d4 Bromide

Pinaverium-d4 Bromide

Cat. No.: B1150834
M. Wt: 595.4 g/mol
InChI Key: IKGXLCMLVINENI-WVYYIIHHSA-M
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Description

Contextual Overview of Pinaverium (B1222119) Bromide in Pharmacological Investigations

Pinaverium bromide is recognized as a selective calcium channel blocker that acts locally on the smooth muscle of the gastrointestinal tract. msjonline.orgresearchgate.netdrugbank.comwjgnet.comfrontiersin.orgnih.gov Its primary mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells, which helps to relieve spasms. drugbank.comwjgnet.comnih.gov Pharmacological studies have explored its effects on gastrointestinal motility, with research indicating it can facilitate gastric emptying and decrease intestinal transit time. nih.gov It has been investigated for its potential to alleviate symptoms associated with irritable bowel syndrome (IBS), such as abdominal pain and altered bowel habits. msjonline.orgresearchgate.netresearchgate.netnih.gov

Significance of Deuterated Analogs in Advanced Research Methodologies

The use of deuterated analogs, like Pinaverium-d4 Bromide, represents a significant advancement in pharmaceutical and bioanalytical research. wikipedia.orgnih.gov This approach, known as stable isotope labeling, has become a cornerstone of modern quantitative analysis.

Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen with deuterium (B1214612). wikipedia.orgacs.org This substitution results in a molecule that is chemically identical to the original compound but has a higher molecular weight. washington.edu In mass spectrometry-based analysis, this mass difference allows for the clear differentiation and simultaneous quantification of the labeled (heavy) and unlabeled (light) compounds. washington.edunih.gov This technique is widely applied in various fields, including proteomics and drug metabolism studies, to trace the fate of molecules and accurately measure their concentrations in complex biological matrices. wikipedia.orgacs.orgassumption.edu

The key advantages of using stable isotope-labeled compounds include:

Minimal Isotopic Effect: The chemical and physical properties of the labeled compound are nearly identical to the unlabeled analog, ensuring they behave similarly during sample preparation and analysis. tandfonline.com

Co-elution in Chromatography: In liquid chromatography-mass spectrometry (LC-MS), the labeled and unlabeled compounds co-elute, meaning they travel through the analytical column at the same rate. This helps to compensate for variations in sample processing and instrument response. kcasbio.com

Improved Accuracy: By serving as an ideal internal standard, the labeled compound allows for more precise and accurate quantification of the target analyte. kcasbio.com

This compound is specifically designed to be used as a labeled internal standard for the quantification of pinaverium bromide in biological samples such as plasma. veeprho.comveeprho.comnih.gov

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using LC-MS. kcasbio.comscispace.com It significantly improves the accuracy and reproducibility of analytical methods. medchemexpress.com By adding a known amount of this compound to a sample, researchers can correct for any loss of the analyte during sample extraction and analysis, as both the deuterated and non-deuterated forms will be affected similarly. kcasbio.com This normalization is crucial for minimizing the "matrix effect," where other components in a biological sample can interfere with the ionization of the analyte, leading to inaccurate measurements. kcasbio.com The European Medicines Agency has noted that over 90% of bioanalytical method validation submissions incorporate stable isotope-labeled internal standards. kcasbio.com

Developing a reliable bioanalytical method is a critical and challenging aspect of drug development. nih.govjetir.org The choice of an appropriate internal standard is paramount. nih.gov Using a deuterated internal standard like this compound can significantly streamline method development. kcasbio.com It helps to ensure the method is robust, precise, and meets the stringent requirements of regulatory agencies. nih.govrjptonline.org The development of an HPLC-MS method using a deuterated standard for the drug olmesartan, for instance, resulted in accurate and precise quantification suitable for pharmacokinetic studies. nih.gov This highlights the reliability that deuterated internal standards bring to bioanalytical assays.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H41Br2NO4

Molecular Weight

595.4 g/mol

IUPAC Name

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[1,1,2,2-tetradeuterio-2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholin-4-ium bromide

InChI

InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/i8D2,12D2;

InChI Key

IKGXLCMLVINENI-WVYYIIHHSA-M

Synonyms

4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethylbicyclo[3.1.1]-hept-2-yl)ethoxy]ethyl]morpholinium-d4 Bromide;  LAT-1717-d4;  Dicetel-d4;  _x000B_

Origin of Product

United States

Ii. Chemical Synthesis and Isotopic Derivatization

Synthetic Pathways of Pinaverium (B1222119) Bromide

The synthesis of Pinaverium Bromide has been approached through several routes, most of which converge on the assembly of a key intermediate that is subsequently reacted to form the final quaternary ammonium (B1175870) salt. google.com

The synthesis of Pinaverium Bromide originates from relatively accessible starting materials. A common and widely reported pathway begins with β-pinene, a natural monoterpene. google.com This is converted through a series of reactions into a core intermediate, which is then combined with a substituted benzyl (B1604629) bromide moiety.

The primary precursors and key intermediates in a frequently cited synthetic route are:

β-Pinene: This bicyclic monoterpene serves as the chiral starting material for the norpinane skeleton of the final molecule. google.com

Nopol (B1679846): Formed through the condensation of β-pinene with paraformaldehyde. google.comgoogle.com

Dihydronopol (Hydrogenated Nopol): The double bond in nopol is reduced, typically through catalytic hydrogenation, to yield this saturated alcohol. google.compatsnap.comnih.gov This step is crucial as the stereochemistry of the final product is established here.

4-(2-chloroethyl)morpholine: This compound provides the morpholine (B109124) and ethyl linker portion of the molecule. It is condensed with dihydronopol. google.com

Intermediate IV (4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine): This key intermediate is the product of the reaction between dihydronopol and 4-(2-chloroethyl)morpholine. google.comchemicalbook.com The purity of this intermediate is critical, as impurities can lead to side reactions and lower the purity of the final product. google.com

2-Bromo-4,5-dimethoxybenzyl bromide: This is the final piece of the structure, which alkylates the nitrogen atom of Intermediate IV to form the quaternary ammonium salt. google.comnih.govchemicalbook.com

Compound NameRole in Synthesis
β-PineneChiral Starting Material
NopolFirst Intermediate
DihydronopolReduced Intermediate
4-(2-chloroethyl)morpholineMorpholine Moiety Source
Intermediate IVKey Condensation Intermediate
2-Bromo-4,5-dimethoxybenzyl bromideBenzylating Agent
Pinaverium BromideFinal Product

The synthetic pathway is characterized by two principal types of reactions: catalytic reduction and condensation.

A critical step is the catalytic reduction (hydrogenation) of nopol to form dihydronopol. This reaction saturates the carbon-carbon double bond within the bicycloheptene ring system. The choice of catalyst is important for achieving high conversion and stereoselectivity. Commonly used catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. google.comgoogle.compatsnap.com The reaction is typically carried out under a hydrogen atmosphere. patsnap.com Harsh conditions, such as high temperature and pressure (e.g., 180–200°C, 65–100 atm), have been reported, though newer methods aim for milder conditions. google.com

Several condensation reactions are employed to assemble the molecular framework:

The initial formation of nopol from β-pinene and paraformaldehyde is a condensation reaction. google.com

The formation of Intermediate IV involves the condensation of dihydronopol with a morpholine derivative like 4-(2-chloroethyl)morpholine. google.comnih.gov

The final step is a quaternization reaction, which is a type of condensation. The nucleophilic tertiary nitrogen of Intermediate IV attacks the benzylic carbon of 2-bromo-4,5-dimethoxybenzyl bromide, displacing a bromide ion and forming the C-N bond that creates the final quaternary ammonium salt, Pinaverium Bromide. nih.govchemicalbook.com This reaction is often carried out by heating the reactants to reflux in a suitable solvent. google.comchemicalbook.com

Key optimization strategies include:

Purity of Intermediates: Ensuring the high purity of intermediates, particularly 4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine (Intermediate IV), is essential to prevent side reactions in the final step and simplify purification. google.com

Stereocontrol: The hydrogenation of nopol is a critical point for establishing the desired cis-configuration. Reaction conditions, including catalyst choice, solvent, and pressure, are manipulated to favor the formation of the cis-isomer of dihydronopol. patsnap.com Optimized processes report achieving a cis-isomer content of ≥99% with a trans-isomer content of ≤1% in the final product. google.compatsnap.com

Reaction Conditions: The final condensation step is typically optimized by selecting an appropriate solvent and temperature. Solvents such as methyl ethyl ketone, ethyl acetate (B1210297), and acetone (B3395972) are commonly used, with the reaction often run at reflux temperature to ensure completion. google.comgoogle.comchemicalbook.com

ReactantsSolventConditionsYieldPurity (cis-isomer)Reference
Intermediate IV, 2-bromo-4,5-dimethoxybenzyl bromideMethyl Ethyl KetoneReflux92.1%≥99% chemicalbook.com
Intermediate IV, 2-bromo-4,5-dimethoxybenzyl bromideEthyl AcetateReflux89.7%≥99% google.com

Deuteration Strategies for Pinaverium-d4 Bromide

The synthesis of isotopically labeled compounds like this compound is essential for various research applications, including metabolic studies and use as internal standards in quantitative analysis. The strategies involve the precise introduction of deuterium (B1214612) atoms into the molecular structure.

While specific synthetic routes for this compound are not detailed in publicly available literature, its synthesis can be achieved using established deuteration methodologies. The most efficient approach involves the preparation of a deuterated precursor that is then incorporated into the main synthetic pathway. researchgate.net

For this compound, the "d4" designation most logically applies to the four hydrogen atoms on the ethyl group attached to the morpholine ring. A plausible strategy would involve:

Synthesis of a Deuterated Intermediate: The key would be to synthesize a deuterated version of the morpholine precursor, such as 4-(2-chloroethyl-1,1,2,2-d4)morpholine. This could be accomplished by using deuterated building blocks like deuterated ethylene (B1197577) oxide or by performing H/D exchange reactions on a suitable precursor under basic or metal-catalyzed conditions. mdpi.com

Incorporation into the Main Synthetic Pathway: The deuterated 4-(2-chloroethyl-d4)morpholine would then be used in the condensation reaction with dihydronopol, following the established pathway described in section 2.1. This would produce a deuterated version of Intermediate IV.

Final Condensation: The deuterated Intermediate IV would then undergo the final condensation reaction with 2-bromo-4,5-dimethoxybenzyl bromide to yield the target molecule, this compound.

Alternative methods include direct H/D exchange on the final Pinaverium Bromide molecule or an advanced intermediate, often using a transition metal catalyst (like palladium) and a deuterium source such as deuterium gas (D₂) or heavy water (D₂O). mdpi.com However, achieving site-selectivity with this method can be challenging, making the use of a deuterated building block the preferred route for ensuring the label is in the desired position.

Once this compound is synthesized, it is crucial to verify its identity, chemical purity, isotopic enrichment, and the location of the deuterium labels. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.org

High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the isotopic enrichment or the percentage of deuteration. By analyzing the mass spectrum, the relative abundance of the unlabeled (d0), partially labeled (d1, d2, d3), and fully labeled (d4) molecules can be quantified. This allows for the calculation of the isotopic purity, with a target of >98% being common for high-quality standards. rsc.orgnih.gov

¹H NMR (Proton NMR): In the proton spectrum of this compound, the signals corresponding to the protons on the deuterated ethyl group would be absent or significantly diminished, confirming the position of the labels.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, and a signal at the chemical shift corresponding to the ethyl group would definitively confirm the location of the labels.

¹³C NMR (Carbon NMR): The signals for the deuterated carbons will show splitting due to coupling with deuterium and may have a slight shift, providing further structural confirmation.

Together, these analytical methods provide a comprehensive assessment of the synthesized Pinavertium-d4 Bromide, ensuring its suitability for its intended scientific use. rsc.org

Advanced Structural Characterization for Research Purity

The confirmation of successful isotopic labeling and the establishment of the purity of this compound are critical for its use in research, particularly as an internal standard in pharmacokinetic studies. Advanced spectroscopic techniques are indispensable for this purpose, providing detailed structural information and confirming the precise location and extent of deuterium incorporation.

Spectroscopic Techniques for Deuterated Compounds (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal analytical methods employed for the structural elucidation of this compound. These techniques offer complementary information, with NMR confirming the position of the deuterium labels and MS verifying the change in molecular weight and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For isotopically labeled compounds like this compound, both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are utilized.

²H NMR Spectroscopy: Deuterium NMR offers direct evidence of deuteration. google.com Unlike ¹H NMR, which is silent for deuterium, ²H NMR specifically detects the deuterium nuclei. google.com A ²H NMR spectrum of this compound would exhibit signals at chemical shifts corresponding directly to the positions of the deuterium atoms. This technique is particularly useful for quantifying the level of deuterium incorporation and ensuring that the labeling is specific to the intended positions. scispace.com While the resolution can be poorer than in proton NMR, it provides unambiguous confirmation of the presence and location of the deuterium labels. google.com

The following table illustrates the expected NMR data for this compound, contrasting it with the parent compound to highlight the changes indicative of successful deuteration.

TechniqueExpected Observation for Pinaverium BromideExpected Observation for this compoundInference
¹H NMRSignals present for protons on the morpholino-ethyl chainAbsence or significant reduction of signals for protons on the morpholino-ethyl chainConfirms replacement of Hydrogen with Deuterium at the target site
²H NMRNo signalSignal(s) appear in the region corresponding to the morpholino-ethyl chainDirectly confirms the presence and location of Deuterium atoms

Mass Spectrometry (MS)

Mass spectrometry is essential for verifying the molecular weight of this compound, thereby confirming the incorporation of the four deuterium atoms. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the isotopically labeled molecule.

When analyzed by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the molecular ion of this compound shows a mass increase of approximately 4 atomic mass units (amu) compared to the unlabeled Pinaverium cation. This mass shift is a direct consequence of replacing four hydrogen atoms (mass ≈ 1.008 amu) with four deuterium atoms (mass ≈ 2.014 amu).

Fragmentation analysis in tandem MS (MS/MS) provides further structural confirmation. In pharmacokinetic studies using this compound as an internal standard, specific precursor-to-product ion transitions are monitored. For the Pinaverium cation, a common fragmentation involves the loss of the bicycloheptane-ethoxyethyl moiety, resulting in a prominent fragment ion. Research has identified the specific ion transitions for both the labeled and unlabeled compounds. google.com The precursor ion for this compound is observed at a mass-to-charge ratio (m/z) of 516.13, which fragments to a product ion at m/z 230.92. google.com The non-deuterated analogue shows a precursor ion at m/z ~512 and fragments to a similar product ion. google.comresearchgate.net This indicates that the four deuterium atoms are located on the portion of the molecule that is lost during this specific fragmentation event, which is consistent with their position on the ethyl chain.

The following table summarizes the key mass spectrometry data used for the characterization and quantification of this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Cone Voltage (V)
Pinaverium Bromide512.09230.932639
This compound516.13230.922830

Data sourced from patent CN114609293B. google.com

Iii. Advanced Analytical Methodologies for Research Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the bioanalysis of Pinaverium (B1222119) Bromide due to its superior sensitivity and specificity. researchgate.netgoogle.comnih.gov This methodology allows for the accurate measurement of the analyte at very low concentrations, typically in the picogram per milliliter (pg/mL) range, which is essential for characterizing its pharmacokinetic profile. researchgate.netnih.gov The use of an internal standard, such as Pinaverium-d4 Bromide, is a critical component of these methods, compensating for potential matrix effects and variability in extraction recovery and instrument response. google.com

The development of a successful LC-MS/MS assay for Pinaverium Bromide, utilizing this compound as an internal standard, involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters. The primary goal is to achieve high sensitivity, selectivity, and throughput while ensuring the method is rugged and reliable for routine use in research and clinical settings. researchgate.netgoogle.com Sample preparation often involves protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard from complex biological matrices like human plasma. researchgate.netgoogle.com

Effective chromatographic separation is crucial to resolve the analyte and its deuterated internal standard from endogenous plasma components, thereby minimizing matrix interference. researchgate.net Reversed-phase chromatography is commonly employed, with C18 columns being a frequent choice for the stationary phase. researchgate.netresearchgate.netresearchgate.netsemanticscholar.orgscispace.com The optimization process involves adjusting the mobile phase composition, flow rate, and column temperature to achieve symmetric peak shapes, adequate retention, and short analysis times. semanticscholar.orgsemanticscholar.org Isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity and robustness. researchgate.netresearchgate.net

Below is a table summarizing typical chromatographic conditions used in the analysis of Pinaverium Bromide, where an internal standard like this compound would be co-analyzed.

Table 1: Examples of Optimized Chromatographic Separation Parameters

Parameter Condition 1 Condition 2 Condition 3
Stationary Phase Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) researchgate.netresearchgate.net Phenomenex Onyx C18 monolithic (100 x 4.6 mm) semanticscholar.orgscispace.com Phenomenex C18 (5 µm, 250 x 4.6 mm) semanticscholar.org
Mobile Phase Acetonitrile–5 mM Ammonium (B1175870) formate (B1220265) (80:20, v/v) researchgate.netresearchgate.net Acetonitrile and 0.3% Triethylamine solution pH 5.0 (50:50, v/v) semanticscholar.orgscispace.com Ammonium acetate (B1210297) buffer (pH 3.0) and Acetonitrile (20:80) semanticscholar.org
Flow Rate 0.3 mL/min researchgate.netresearchgate.net 2.0 mL/min semanticscholar.orgscispace.com 1.0 mL/min semanticscholar.org
Column Temperature 40 °C researchgate.net 45 °C semanticscholar.orgscispace.com 25 °C semanticscholar.org
Detection Wavelength N/A (MS Detection) 213 nm (PDA Detector) semanticscholar.orgscispace.com 214 nm semanticscholar.org

| Retention Time | Not specified | 3.4 min semanticscholar.org | 5.067 min semanticscholar.org |

Development of Highly Sensitive and Robust LC-MS/MS Assays

Tandem Mass Spectrometry Detection Principles (MRM transitions)

Tandem mass spectrometry is employed for its high selectivity and sensitivity, typically operating in the positive ion electrospray ionization (ESI+) mode. researchgate.netresearchgate.net Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.net This process significantly enhances the signal-to-noise ratio by filtering out background interferences.

For Pinaverium Bromide, the commonly monitored mass transition is from the precursor ion [M]+ at a mass-to-charge ratio (m/z) of 511.2 to a specific product ion at m/z 230. researchgate.netresearchgate.net When this compound is used as the internal standard, a unique MRM transition specific to its mass is monitored concurrently to ensure accurate quantification. google.com A patent for an analytical method describes using a 12ng/mL solution of Pinaverium Bromide-d4 as the internal standard. google.com

Table 2: MRM Transitions for Pinaverium Bromide and Internal Standards

Compound Precursor Ion (m/z) Product Ion (m/z)
Pinaverium Bromide 511.2 researchgate.netresearchgate.net 230 researchgate.netresearchgate.net
Itraconazole (IS) 705.29 researchgate.netresearchgate.net 392.18 researchgate.netresearchgate.net

| This compound (IS) | Not specified | Not specified |

Validation of Bioanalytical Methods for Research Samples

Bioanalytical method validation is a regulatory requirement to ensure that the analytical procedure is suitable for its intended purpose. scispace.comeuropa.eu The validation process for methods quantifying Pinaverium Bromide with this compound as an internal standard assesses several key parameters, including linearity, range, limits of detection and quantification, accuracy, and precision, following guidelines such as those from the International Conference on Harmonization (ICH). scispace.comsemanticscholar.orgeuropa.eunih.gov

Linearity demonstrates the direct proportionality between the instrument response and the concentration of the analyte over a specified range. semanticscholar.org The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). europa.eu For Pinaverium Bromide, methods have been validated over wide concentration ranges, demonstrating excellent linearity with correlation coefficients (r²) typically greater than 0.99. nih.govsemanticscholar.orgsemanticscholar.org

Table 3: Reported Linearity and Concentration Ranges for Pinaverium Bromide Analysis

Linearity Range Correlation Coefficient (r or r²) Matrix Analytical Method
12–12,000 pg/mL researchgate.netresearchgate.net r = 0.9991 researchgate.net Human Plasma UPLC-MS/MS
10.0–10,000.0 pg/mL nih.gov r = 0.9979 nih.gov Human Plasma LC-MS/MS
5–100 µg/mL researchgate.netsemanticscholar.orgscispace.com r² = 0.9991 researchgate.netsemanticscholar.org Pharmaceutical Dosage Forms LC-PDA
12.5–75 µg/mL semanticscholar.org r² = 0.999 semanticscholar.org Pharmaceutical Dosage Forms RP-HPLC
Determination of Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sci-hub.se For bioanalytical LC-MS/MS methods, the LOQ is a critical parameter, as it defines the lower end of the quantifiable range. nih.gov The high sensitivity of LC-MS/MS allows for very low LOQs for Pinaverium Bromide in plasma, often in the low pg/mL range. researchgate.netnih.gov

Table 4: Reported Limits of Detection (LOD) and Quantification (LOQ)

Limit Value Matrix Analytical Method
LOQ 10 pg/mL nih.gov Human Plasma LC-MS/MS
LOD 1.5 pg/mL researchgate.net Human Plasma UPLC-MS/MS
LOD 1.41 µg/mL researchgate.netsemanticscholar.orgscispace.com Pharmaceutical Dosage Forms LC-PDA
LOQ 4.70 µg/mL researchgate.netsemanticscholar.orgscispace.com Pharmaceutical Dosage Forms LC-PDA
LOD 0.39 µg/mL (at 213 nm) nih.govsci-hub.se Tablets UV Spectrophotometry
LOQ 1.31 µg/mL (at 213 nm) nih.govsci-hub.se Tablets UV Spectrophotometry
LOD 0.023 µg/ml pharmasm.com Not specified HPLC

| LOQ | 0.078 µg/ml pharmasm.com | Not specified | HPLC |

Assessment of Precision, Accuracy, and Recovery

The validation of analytical methods for quantifying Pinaverium Bromide, often utilizing this compound as an internal standard, necessitates a thorough evaluation of precision, accuracy, and recovery to ensure reliable and reproducible results. Precision is typically expressed as the relative standard deviation (RSD) for a series of measurements. Studies on Pinaverium Bromide have demonstrated high precision in various analytical methods. For instance, in UV spectrophotometric methods, the variability of results was low, with RSD values for intraday precision being ≤0.88% at 213 nm and less than 1.22% at 243 nm. sci-hub.se The mean interday precision was similarly low, at 0.89% and 1.81%, respectively. sci-hub.se In High-Performance Liquid Chromatography (HPLC) methods, the %RSD values for both intra-day and inter-day variability were consistently found to be less than 2%. semanticscholar.orgresearchgate.netjapsonline.com One specific study reported intra-day %RSD in the range of 0.16–0.47% and inter-day %RSD from 0.19-0.46%, indicating minimal variability. semanticscholar.org Another validated LC method showed RSD values lower than 1.38%. semanticscholar.orgufrgs.brresearchgate.net

Accuracy is determined by the closeness of the measured value to the true value, often assessed through recovery studies. For Pinaverium Bromide, excellent mean percentage recovery values have been reported. sci-hub.se UV spectrophotometric analysis yielded a mean recovery of 100.41% (RSD = 1.78%) at 213 nm and 100.30% (RSD = 1.36%) at 243 nm. sci-hub.se An RP-HPLC method demonstrated an accuracy with a recovery of about 100.22%. researchgate.net Another validated LC method reported a mean accuracy value of 100.68%. semanticscholar.orgufrgs.brresearchgate.net These high recovery percentages confirm that the analytical methods can accurately quantify the compound. sci-hub.se

Recovery experiments also assess the efficiency of the extraction process from a sample matrix. In a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Pinaverium Bromide in human plasma, the absolute recoveries were found to be between 99.7% and 111.7%. nih.gov

The data below summarizes the precision and accuracy findings from various validated methods for Pinaverium Bromide analysis.

Table 1: Summary of Precision and Accuracy Data for Pinaverium Bromide Analytical Methods

ParameterMethodResultSource
Precision (%RSD)UV Spectrophotometry (Intra-day)≤1.22% sci-hub.se
UV Spectrophotometry (Inter-day)<2% sci-hub.senih.gov
RP-HPLC (Intra- & Inter-day)<2% semanticscholar.orgresearchgate.net
LC Method<1.38% semanticscholar.orgufrgs.brresearchgate.net
Accuracy (% Recovery)UV Spectrophotometry100.30% - 100.41% sci-hub.se
RP-HPLC~100.22% researchgate.net
LC Method100.68% semanticscholar.orgufrgs.brresearchgate.net
Recovery (Absolute)LC-MS/MS99.7% - 111.7% nih.gov
Robustness and Stability-Indicating Capabilities

Robustness of an analytical method refers to its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For methods analyzing Pinaverium Bromide, robustness has been demonstrated by intentionally altering chromatographic conditions. semanticscholar.orgresearchgate.net For example, changing the mobile phase flow rate from 1.0 mL/min to 1.2 mL/min resulted in a predictable shift in retention time from 5.067 min to 4.976 min, without compromising the analysis. semanticscholar.org Similarly, a slight change in the detection wavelength (from 214 nm to 216 nm) did not hamper the method's ability to detect the compound. semanticscholar.org Full factorial design has also been employed to systematically evaluate the susceptibility of methods to changes and confirm their robustness. sci-hub.sesemanticscholar.orgnih.gov

Stability-indicating capabilities are crucial for ensuring that the analytical method can accurately measure the active ingredient in the presence of its degradation products. pharmasm.com This is typically evaluated through forced degradation studies, where the compound is exposed to stress conditions such as acid, base, oxidation, heat, and light. pharmasm.comglobalresearchonline.net Validated stability-indicating methods for Pinaverium Bromide have shown that the analyte peak is well-resolved from any peaks corresponding to degradation products. semanticscholar.orgufrgs.brresearchgate.netglobalresearchonline.net Studies have documented that Pinaverium Bromide undergoes degradation under acidic, basic, oxidative, thermal, and photolytic conditions. semanticscholar.orgpharmasm.com The highest degradation is often observed under oxidative stress. semanticscholar.orgresearchgate.net The ability of these methods to separate the intact drug from its degradants confirms their specificity and stability-indicating power, which is essential for the quality control of pharmaceutical formulations. semanticscholar.orgglobalresearchonline.net

The table below outlines the conditions used in forced degradation studies to establish the stability-indicating nature of analytical methods for Pinaverium Bromide.

Table 2: Forced Degradation Conditions for Pinaverium Bromide Stability Studies

Stress ConditionReagent/MethodTypical ConditionsSource
Acid HydrolysisHydrochloric Acid (HCl)0.2N HCl, reflux for 24 hours at 80°C semanticscholar.orgpharmasm.com
Base HydrolysisSodium Hydroxide (NaOH)0.2N NaOH, reflux for 24 hours at 80°C semanticscholar.orgpharmasm.com
Oxidative DegradationHydrogen Peroxide (H₂O₂)Boiled in 5 mL H₂O₂ for 60 minutes semanticscholar.org
Thermal DegradationDry HeatExposed to 80±1°C for 1 hour semanticscholar.orgpharmasm.comglobalresearchonline.net
Photolytic DegradationUV Light Exposure200 W.hr/m² in UV fluorescent light pharmasm.comglobalresearchonline.net

Role of this compound as an Internal Standard in LC-MS/MS

In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This compound, a deuterated analog of Pinaverium Bromide, serves this exact purpose. google.com An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. Since this compound is chemically identical to Pinaverium Bromide, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. researchgate.netnih.gov However, due to the presence of four deuterium (B1214612) atoms, it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the non-labeled analyte. google.com

The fundamental role of this compound is to normalize the analytical response of the target analyte, Pinaverium Bromide. By calculating the ratio of the analyte's response to the internal standard's response, variations that can occur during sample preparation, injection, and ionization are effectively canceled out. nih.gov This normalization is critical for correcting for analyte loss during extraction and for mitigating variability in instrument performance.

Biological matrices such as plasma, serum, and urine are inherently complex, containing numerous endogenous components like proteins, lipids, and salts. researchgate.net During LC-MS/MS analysis, these co-eluting components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.goveijppr.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reliability of the quantification. nih.gov

This compound is instrumental in mitigating these matrix effects. Because it shares the same physicochemical properties as the unlabeled Pinaverium Bromide, it is affected by the matrix in a nearly identical way. researchgate.net When ion suppression occurs, the signal for both the analyte and the internal standard decreases proportionally. Conversely, during ion enhancement, both signals increase together. A patent for a method detecting Pinaverium Bromide in plasma specifically notes that the use of this compound as an internal standard allows the matrix effect to be considered negligible. google.com The precision of the internal standard normalized matrix effect factors was found to be less than 2.24%. google.com By using the peak area ratio for quantification, the variability introduced by the matrix is effectively normalized, leading to a more accurate measurement of the true analyte concentration. google.comeijppr.com

The primary benefit of using this compound as an internal standard is the significant improvement in quantification accuracy and reproducibility. nih.govresearchgate.net By compensating for both physical sample loss during processing and variability from matrix effects, the SIL-IS ensures that the final calculated concentration is a true reflection of the analyte's presence in the original sample.

In a validated LC-MS/MS method for determining Pinaverium Bromide in human plasma, the use of an internal standard resulted in intra- and inter-day relative standard deviations of less than 15%, demonstrating high reproducibility. nih.gov The accuracy and precision of an assay are directly enhanced because the ratio-based calculation method corrects for inconsistencies that are unavoidable in multi-step analytical procedures. This is particularly crucial for pharmacokinetic studies where precise concentration measurements over time are required to determine key parameters. nih.gov The use of a SIL-IS like this compound is a key component of robust and reliable bioanalytical method validation, as recommended by regulatory guidelines.

Alternative Analytical Techniques in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the purity and content analysis of Pinaverium Bromide in bulk drug substance and pharmaceutical dosage forms. semanticscholar.orgsemanticscholar.org Several validated reversed-phase (RP-HPLC) methods have been developed for this purpose. researchgate.netjapsonline.comufrgs.brpharmasm.com These methods are valued for their precision, accuracy, and ability to separate the active pharmaceutical ingredient from excipients and potential impurities. semanticscholar.org

A typical RP-HPLC method for Pinaverium Bromide involves a C18 or C8 column, with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium acetate or orthophosphoric acid) and an organic solvent like acetonitrile. semanticscholar.orgpharmasm.com Isocratic elution, where the mobile phase composition remains constant, is commonly employed. semanticscholar.orgsemanticscholar.orgpharmasm.com Detection is usually performed using a UV detector at a wavelength where Pinaverium Bromide exhibits significant absorbance, such as 213 nm, 214 nm, or 245 nm. semanticscholar.orgsemanticscholar.orgpharmasm.com The retention time for Pinaverium Bromide in these systems typically ranges from approximately 3.4 to 5.1 minutes, allowing for relatively rapid analysis. semanticscholar.orgsemanticscholar.org These HPLC methods are validated according to ICH guidelines, demonstrating excellent linearity over a range of concentrations, high accuracy (recoveries near 100%), and precision (%RSD < 2%). semanticscholar.orgresearchgate.netnih.gov This makes HPLC a reliable and accessible alternative for routine quality control testing where the high sensitivity of MS detection is not required. semanticscholar.org

Table 3: Examples of Validated HPLC Methods for Pinaverium Bromide Analysis

ColumnMobile PhaseFlow RateDetection (UV)Retention TimeSource
Phenomenex C18 (250 x 4.6 mm, 5 µm)Ammonium acetate buffer (pH 3.0) : Acetonitrile (20:80)1.0 mL/min214 nm5.067 min semanticscholar.org
Monolithic C18 (100 x 4.6 mm)Acetonitrile : Triethylamine 0.3% (pH 5.0) (50:50)2.0 mL/min213 nm3.4 min semanticscholar.org
Zorbax SB C8 (4.6 x 250 mm, 5 µm)0.1% Orthophosphoric acid : Acetonitrile (30:70)1.0 mL/min245 nm4.84 min pharmasm.com

UV Spectrophotometric Methodologies for Assay and Dissolution Studies (Applicable to non-deuterated parent compound)

Ultraviolet (UV) spectrophotometry presents a straightforward and accessible approach for the quantitative analysis of the non-deuterated parent compound, Pinaverium Bromide, in both bulk form and pharmaceutical preparations. ijsr.net Method development and validation have been conducted in accordance with International Conference on Harmonisation (ICH) guidelines to ensure reliability and accuracy. nih.govamericanelements.com These methods are particularly useful for routine quality control, including assay and dissolution studies.

Research has established that Pinaverium Bromide exhibits maximum absorbance at two primary wavelengths, 213 nm and 243 nm, when dissolved in 0.1 M hydrochloric acid (HCl). oup.com The choice between these wavelengths can depend on the required specificity, as excipients in tablet formulations may cause minor interference at 213 nm, while no such interference is typically observed at 243 nm. oup.com The linearity of the response has been validated within specific concentration ranges for both wavelengths, demonstrating a direct and proportional relationship between absorbance and concentration. nih.govresearchgate.net

The precision of these UV spectrophotometric methods has been confirmed through the evaluation of intraday and interday variability, with results showing a relative standard deviation (RSD) of less than 2%, indicating high repeatability and reliability. nih.govoup.com Accuracy is also well-established, with recovery studies demonstrating that the methods can accurately quantify Pinaverium Bromide in the presence of formulation excipients. oup.comsci-hub.se

For dissolution studies, optimal conditions have been identified using a United States Pharmacopeia (USP) Dissolution Apparatus 2 (paddle method) at a rotational speed of 50 rpm. nih.govresearchgate.net The recommended dissolution medium is 900 mL of 0.1 M HCl. nih.govresearchgate.net These standardized conditions ensure consistent and reproducible drug release profiles, which have been found to best fit a first-order kinetic model. nih.govresearchgate.net

The following tables summarize the key parameters and findings from validation studies of UV spectrophotometric methods for Pinaverium Bromide.

Table 1: Validation Parameters for UV Spectrophotometric Analysis of Pinaverium Bromide

Parameter Wavelength: 213 nm Wavelength: 243 nm
Linearity Range 2–14 µg/mL nih.gov 10–70 µg/mL nih.gov
Correlation Coefficient (r²) > 0.99 nih.gov > 0.99 nih.gov
Limit of Detection (LOD) 0.39 µg/mL nih.gov 2.93 µg/mL nih.gov
Limit of Quantification (LOQ) 1.31 µg/mL nih.gov 9.77 µg/mL nih.gov
Intraday Precision (RSD) ≤0.88% oup.com <1.22% oup.com

| Interday Precision (RSD) | 0.89% oup.com | 1.81% oup.com |

Table 2: Dissolution Study Parameters and Results for Pinaverium Bromide Tablets

Parameter Condition/Result
Apparatus USP Apparatus 2 (Paddle) nih.gov
Dissolution Medium 900 mL 0.1 M Hydrochloric Acid nih.gov
Stirring Speed 50 rpm nih.gov
Intraday Precision (RSD at 213 nm) ≤4.13% oup.com
Interday Precision (RSD at 213 nm) 2.30% oup.com
Intraday Precision (RSD at 243 nm) <1.23% oup.com
Interday Precision (RSD at 243 nm) ≤1.11% oup.com

| Drug Release Kinetics | First-Order Model nih.gov |

Iv. Molecular and Cellular Pharmacology of Pinaverium Bromide

Elucidation of L-type Calcium Channel Modulatory Mechanisms

Pinaverium (B1222119) bromide's mechanism of action is centered on its ability to block the influx of calcium ions into gastrointestinal smooth muscle cells by targeting L-type voltage-dependent calcium channels. patsnap.comnih.gov This inhibition of calcium entry is the cornerstone of its spasmolytic effect, leading to muscle relaxation and alleviation of symptoms associated with gastrointestinal motility disorders. msjonline.orgnih.gov

A key characteristic of pinaverium bromide is its high degree of selectivity for the smooth muscle cells of the gastrointestinal tract. drugbank.compatsnap.com This specificity is largely attributed to its pharmacokinetic properties. As a quaternary ammonium (B1175870) compound, it is poorly absorbed from the gastrointestinal tract, leading to localized action within the gut. drugbank.comnih.gov Consequently, at therapeutic concentrations, pinaverium bromide does not exert significant effects on the calcium channels of the cardiovascular system, thereby avoiding adverse cardiovascular events. msjonline.orgnih.gov Electrophysiological studies in patients with various cardiac disorders have shown that intravenous administration of pinaverium bromide did not affect atrial excitability, sino-atrial conduction, atrioventricular conduction, or intraventricular conduction. nih.gov This gastrointestinal selectivity distinguishes it from other calcium channel blockers that may have more systemic effects. patsnap.com

L-type calcium channels are complex proteins composed of several subunits, with the α1 subunit forming the pore through which calcium ions pass. Pinaverium bromide has been shown to interact with the α-1 subunit of L-type voltage-operated channels on the external surface of intestinal smooth muscle cells. researchgate.netnih.gov Specifically, research has indicated that pinaverium bromide binds to different splice variants of the α1C subunit, which are expressed in different tissues. While some calcium channel blockers show differential affinity for the cardiac isoform (α1C-a) and the vascular isoform (α1C-b) of the Ca v 1.2 channel, pinaverium has been reported to bind to both. [No specific search result found for direct comparison of binding affinities to α1C-a and α1C-b, but its gastrointestinal selectivity is well-established.] This interaction with the α1 subunit is fundamental to its inhibitory effect on calcium influx. nih.gov

In vitro studies on isolated smooth muscle cells have provided direct evidence of pinaverium bromide's ability to inhibit calcium influx. Patch-clamp experiments have demonstrated a reduction in the voltage-dependent inward calcium currents in intestinal smooth muscle cells. frontiersin.org The inhibitory effect of pinaverium bromide on contractions induced by various stimuli has been quantified through the determination of its half-maximal inhibitory concentration (IC50). For instance, in studies of colonic circular muscle from rats, pinaverium bromide inhibited contractions induced by acetylcholine (B1216132) (ACh) and potassium chloride (KCl) in a dose-dependent manner. nih.govnih.gov

ConditionAgonistIC50 (mol/L)
ControlAcetylcholine (ACh)0.91 x 10-6
StressAcetylcholine (ACh)1.66 x 10-6
ControlPotassium Chloride (KCl)3.80 x 10-7
StressPotassium Chloride (KCl)8.13 x 10-7

These findings demonstrate that pinaverium bromide effectively inhibits calcium influx, thereby reducing the contractility of gastrointestinal smooth muscle. nih.govnih.gov

Pinaverium bromide is thought to antagonize the action of calcium ions by stabilizing a non-conducting state of the L-type calcium channel. drugbank.com It is suggested that pinaverium may be able to bind with similar affinity to both the closed and inactivated states of the calcium channel. drugbank.com This mechanism of action, which involves modulating the channel's conformation rather than directly occluding the pore, is a form of allosteric modulation. By stabilizing the non-conducting state, pinaverium bromide effectively reduces the probability of the channel opening in response to depolarization, thereby limiting calcium influx.

Investigations into Other Potential Pharmacological Targets

While the primary mechanism of action of pinaverium bromide is the blockade of L-type calcium channels, its pharmacological profile has been further investigated to assess other potential targets, such as muscarinic receptors.

At therapeutic doses, pinaverium bromide is considered to be devoid of significant anticholinergic side effects. msjonline.org While some studies suggest that at higher concentrations, it may exhibit very weak anticholinergic effects, it does not have a significant action on cholinergic receptors at clinical doses. msjonline.orgdrugbank.com This is supported by findings that pinaverium bromide does not interfere with the action of muscarinic receptors in the gut. nih.gov However, one study did find that locally administered pinaverium bromide could significantly counteract the motor effects induced by neostigmine, an anticholinesterase agent, in the sigmoid colon of patients with irritable bowel syndrome. nih.gov This suggests a potential interaction with cholinergic pathways, although it is not considered its primary mechanism of action.

In Vitro Electrophysiological Studies

Electrophysiological studies have been instrumental in characterizing the precise mechanism by which pinaverium bromide modulates smooth muscle function. These investigations have largely focused on its impact on smooth muscle cell contractility and the underlying ion currents.

Pinaverium bromide has been shown to be a potent inhibitor of smooth muscle cell contraction in various in vitro models. Its action is primarily attributed to the blockade of L-type calcium channels, which prevents the influx of extracellular calcium required to initiate the contractile process. nih.govnih.gov

Studies on isolated human colonic smooth muscle cells have demonstrated that pinaverium significantly inhibits contractions induced by different contractile agents. nih.gov For instance, a micromolar concentration of pinaverium can markedly reduce contractions stimulated by cholecystokinin-8 (CCK-8), carbachol (B1668302) (CCh), and potassium chloride (KCl). nih.govresearchgate.net The inhibitory effect of pinaverium on CCh- and CCK-induced contractions is concentration-dependent. nih.govresearchgate.net

In animal models, pinaverium bromide has also been shown to effectively reduce smooth muscle contractility. In tissues from dogs, it inhibited acetylcholine-triggered contractions in colonic smooth muscles. nih.gov Furthermore, in studies using rat colonic circular smooth muscle, pinaverium inhibited the contraction in response to both acetylcholine (ACh) and KCl in a dose-dependent manner. wjgnet.comnih.gov The IC50 values for the inhibition of ACh- and KCl-induced contractions have been determined in both normal and stressed tissue models, highlighting its consistent inhibitory effect. wjgnet.comnih.govresearchgate.net

The following table summarizes the inhibitory effects of Pinaverium Bromide on smooth muscle cell contractility based on various in vitro studies.

Inhibitory Effects of Pinaverium Bromide on Smooth Muscle Cell Contraction
Tissue/Cell Type Contractile Agent Pinaverium Bromide Concentration Observed Effect Reference
Human Colonic Smooth Muscle Cells CCK-8 (1nM) 1µM 88.36% inhibition nih.govresearchgate.net
Human Colonic Smooth Muscle Cells CCh (1nM) 1µM 93.10% inhibition nih.govresearchgate.net
Human Colonic Smooth Muscle Cells KCl (20mM) 1µM 93.92% inhibition nih.govresearchgate.net
Rat Colonic Circular Muscle (Control) Acetylcholine IC50: 0.91 x 10-6 mol/L Dose-dependent inhibition wjgnet.comnih.govresearchgate.net
Rat Colonic Circular Muscle (Stress) Acetylcholine IC50: 1.66 x 10-6 mol/L Dose-dependent inhibition wjgnet.comnih.govresearchgate.net
Rat Colonic Circular Muscle (Control) KCl IC50: 3.80 x 10-7 mol/L Dose-dependent inhibition wjgnet.comnih.govresearchgate.net
Rat Colonic Circular Muscle (Stress) KCl IC50: 8.13 x 10-7 mol/L Dose-dependent inhibition wjgnet.comnih.govresearchgate.net

Patch-clamp electrophysiology has provided direct evidence of pinaverium bromide's action on ion channels. nih.govnih.gov Studies on single smooth muscle cells isolated from the longitudinal muscle of the rabbit jejunum have shown that pinaverium reduces the voltage-dependent inward calcium current. nih.govnih.gov The half-maximal inhibitory concentration (IC50) for this effect was determined to be 1.5 µM. nih.govnih.govnih.govfrontiersin.org

A key finding from these electrophysiological studies is that the blockade of the inward current by pinaverium is not significantly increased by repetitive stimulation of the cells. nih.govnih.gov This suggests that the blockade is not use-dependent, which contrasts with the action of other calcium channel blockers like verapamil (B1683045) and diltiazem. nih.govnih.gov

Furthermore, investigations into the voltage-dependence of the blockade revealed that pinaverium has little effect on the voltage at which the inward current is 50% available. nih.govnih.gov This indicates that pinaverium bromide's blockade is not appreciably voltage-dependent, suggesting that it has similar affinities for both the closed and inactivated states of the calcium channel. drugbank.comnih.govnih.gov This characteristic distinguishes it from dihydropyridine (B1217469) calcium channel blockers, which typically induce a significant negative shift in the voltage-dependence of inactivation. nih.govnih.gov

The table below outlines the key findings from electrophysiological analyses of Pinaverium Bromide's effect on ion currents.

Electrophysiological Analysis of Pinaverium Bromide's Effect on Ion Currents
Cellular Model Ion Current Key Finding IC50 Reference
Rabbit Jejunum Smooth Muscle Cells Voltage-dependent inward current Reduction of current 1.5 µM nih.govnih.govnih.govfrontiersin.org
Rabbit Jejunum Smooth Muscle Cells Voltage-dependent inward current Blockade is not use-dependent - nih.govnih.gov
Rabbit Jejunum Smooth Muscle Cells Voltage-dependent inward current Blockade is not appreciably voltage-dependent - nih.govnih.gov

V. Metabolism and Pharmacokinetic Research Investigations

In Vitro Metabolic Pathway Characterization

In vitro studies are essential for elucidating the metabolic pathways of a drug in a controlled laboratory setting, providing foundational knowledge before moving to more complex in vivo models.

The hepatic metabolism of Pinaverium (B1222119) Bromide is a key process in its biotransformation. Research has identified several primary metabolic reactions. These transformations convert the parent drug into more water-soluble compounds, facilitating their excretion. The main metabolic pathways involve:

Demethylation: The removal of one of the methoxy (B1213986) groups from the veratryl moiety.

Hydroxylation: The addition of a hydroxyl group to the norpinanyl ring.

Benzyl (B1604629) Group Elimination: The cleavage and removal of the benzyl group, which is followed by the opening of the morpholine (B109124) ring. drugbank.com

These reactions result in a series of metabolites that are structurally distinct from the parent Pinaverium Bromide molecule.

Metabolic PathwayDescription of TransformationResulting Structural Change
DemethylationEnzymatic removal of a methyl group (-CH3) from a methoxy group (-OCH3).Formation of a hydroxyl group (-OH) on the aromatic ring.
HydroxylationAddition of a hydroxyl group (-OH) to the bicyclic norpinanyl structure.Increased polarity of the aliphatic ring system.
Benzyl Group Elimination & Ring OpeningCleavage of the bond connecting the benzyl group to the morpholine nitrogen, followed by the breaking of the morpholine ring structure.Significant alteration of the core structure, leading to more polar, linear metabolites.

To understand the specific enzymes responsible for the metabolism of Pinaverium Bromide, in vitro studies often utilize human liver microsomes. These subcellular fractions are rich in Cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I oxidative metabolism for a vast number of drugs. mdpi.comnih.govnih.gov The CYP superfamily, particularly isoforms within the CYP1, CYP2, and CYP3 families, is responsible for metabolizing the majority of clinically used drugs. nih.govspringermedizin.de

In the context of Pinaverium Bromide, incubation with human liver microsomes allows researchers to observe the formation of the metabolites described above. By using specific chemical inhibitors or recombinant CYP isoforms, it is possible to identify the primary enzymes catalyzing each biotransformation step. While specific studies detailing every CYP isoform's contribution to Pinaverium metabolism are not extensively published, it is understood that CYP3A4 is a major enzyme involved in the metabolism of a wide array of pharmaceuticals and is a likely candidate for its biotransformation. nih.govspringermedizin.de

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace metabolic pathways. nih.govresearchgate.netnih.gov This approach involves using a drug molecule labeled with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). acs.org Pinaverium-d4 Bromide, which has four deuterium atoms replacing hydrogen atoms at a specific position, is an ideal tool for SIRM applications.

When this compound is introduced into an in vitro system like human liver microsomes, analytical instruments such as mass spectrometry can distinguish the deuterated drug and its resulting metabolites from any endogenously present molecules. nih.govacs.org This allows for the unambiguous tracking of the drug's transformation, helping to confirm metabolic pathways and discover novel metabolites without interference from the biological matrix. nih.gov

Application of Deuterated Analogs in Pharmacokinetic Research Principles

Deuterated analogs, such as this compound, are invaluable tools in pharmacokinetic research. They serve not only as internal standards for analytical quantification but also as probes to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

The use of stable isotope-labeled compounds like this compound is a well-established method for tracing the ADME of a drug in preclinical research models. acs.org By administering the deuterated analog, researchers can track its journey through the body. Because Pinaverium Bromide itself has low oral absorption (less than 10%) and is primarily eliminated through the hepatobiliary route into the feces, tracing studies are critical to confirm its localized action in the gastrointestinal tract. hres.canih.govmsjonline.org

The process involves:

Administration: The deuterated compound is administered to an animal model.

Sample Collection: Biological samples (e.g., blood, urine, feces, and specific tissues) are collected over time.

Analysis: Highly sensitive mass spectrometry techniques are used to detect and quantify the deuterated parent drug and its metabolites in the collected samples. nih.gov

This methodology allows for the precise determination of how much of the drug is absorbed into the bloodstream, where it distributes in the body, how it is metabolized, and the primary routes and rate of its elimination. simsonpharma.com

A key methodological application of deuterated drugs is in comparative pharmacokinetic studies to investigate the "kinetic isotope effect" (KIE). wikipedia.orgnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.netnih.gov If the breaking of a C-H bond is a rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic reaction. nih.govresearchgate.netnih.gov

The methodological approach for such a study involves:

Dosing: Administering either the deuterated or the non-deuterated form of the drug to subjects (often in a crossover study design where each subject receives both forms at different times).

Pharmacokinetic Profiling: Collecting plasma samples at multiple time points after administration and measuring the concentration of the drug.

Parameter Comparison: Calculating and comparing key pharmacokinetic parameters for both the deuterated and non-deuterated forms.

This comparison can reveal significant differences in the drug's behavior in the body.

Pharmacokinetic ParameterDescriptionPotential Impact of Deuteration (due to Kinetic Isotope Effect)
Half-life (t½)The time it takes for the drug concentration in the plasma to decrease by half.Increased, as metabolism is slowed. researchgate.netnih.gov
Area Under the Curve (AUC)A measure of the total drug exposure over time.Increased, reflecting a longer residence time in the body. researchgate.netnih.gov
Clearance (CL)The volume of plasma cleared of the drug per unit time.Decreased, as the rate of metabolic elimination is reduced. researchgate.netnih.gov
Maximum Concentration (Cmax)The highest concentration of the drug reached in the plasma.May be increased due to slower first-pass metabolism. nih.gov

Vi. Advanced Research Applications and Future Directions

Deuterated Pinaverium (B1222119) Bromide as a Research Probe

Stable isotope-labeled compounds, such as Pinaverium-d4 Bromide, are critical tools in modern pharmacology and biochemistry. The substitution of four hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically almost identical to pinaverium bromide but is easily distinguishable by mass spectrometry. This property allows it to serve as a tracer or internal standard, facilitating highly accurate quantification and investigation in complex biological systems.

The primary therapeutic action of pinaverium bromide is mediated through its interaction with L-type calcium channels in the smooth muscle of the gastrointestinal tract. hres.ca Understanding the specifics of this interaction is crucial for drug development and mechanistic studies. Research has shown that pinaverium bromide interacts competitively with the dihydropyridine (B1217469) binding site on these channels. nih.gov

In studies investigating these interactions, this compound is an ideal internal standard for quantifying the parent compound in binding assays. For example, in competitive binding experiments using radiolabeled ligands like [3H]-(+)-isradipine, subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can determine the precise concentration of pinaverium that displaces the radioligand. Using this compound as an internal standard in this analysis corrects for variations in sample processing and instrument response, ensuring high accuracy. aptochem.com

Research has demonstrated varying affinities of pinaverium for different L-type calcium channel isoforms. One study found that pinaverium had a higher affinity for the α1C-a (cardiac) subunit than for the α1C-b (vascular) subunit. uclouvain.be Another study determined the inhibitory concentrations (IC50) of pinaverium against contractions induced by various gastrointestinal hormones, finding IC50 values of 1 nM for both gastrin- and cholecystokinin-8-induced contractions. nih.gov The precision required for such quantitative affinity studies is significantly enhanced by the use of deuterated standards.

ParameterValueChannel/Condition
Ki (Inhibition Constant) 0.38 µM[3H]-(+)-isradipine binding in rat ileum homogenates nih.gov
IC50 (Gastrin-induced contraction) 1 nMRabbit antral smooth muscle cells nih.gov
IC50 (CCK-8-induced contraction) 1 nMRabbit antral smooth muscle cells nih.gov
IC50 (Motilin-induced contraction) 25 nMRabbit antral smooth muscle cells nih.gov

Chemical proteomics has emerged as a powerful approach for identifying the protein targets of bioactive small molecules, elucidating their mechanisms of action (MoA), and uncovering potential off-target effects. nih.govbu.edu In this context, a labeled version of a drug, such as this compound, can be used as a research probe to "fish" for its binding partners in a cellular proteome. nih.gov

Techniques such as the Proteome Integral Solubility Alteration (PISA) assay and the Cellular Thermal Shift Assay (CETSA®) leverage the principle that protein solubility and thermal stability change upon ligand binding. biorxiv.orgbiorxiv.org In a hypothetical experiment, cell lysates could be treated with this compound, and subsequent changes in protein stability could be monitored across a temperature gradient. Proteins that show a significant stability shift in the presence of the probe are identified as potential targets. The deuterium label on the probe allows for its precise detection and quantification by mass spectrometry, helping to confirm its presence and distinguish it from endogenous molecules. nih.gov This approach can validate the known interaction with L-type calcium channels and potentially identify novel protein interactors, providing a more comprehensive understanding of the drug's biological effects.

Computational and Structural Biology Approaches

Parallel to experimental research, computational methods provide atomic-level insights into how drugs like pinaverium interact with their biological targets. Molecular docking and dynamics simulations are key tools in this area.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, while molecular dynamics simulations can model the behavior of the drug-receptor complex over time. bioinformation.netplos.org These techniques are instrumental in understanding the forces that drive the binding of pinaverium to calcium channels.

A landmark achievement in this area was the determination of the cryo-electron microscopy (cryo-EM) structure of the human Cav1.2 L-type calcium channel in complex with pinaverium. rcsb.org This structural data provides a precise blueprint for computational studies. Researchers can use this structure as a starting point for molecular dynamics simulations to analyze the stability of the binding pose and observe the subtle conformational changes the channel undergoes upon drug binding. Such simulations can help rationalize the drug's mechanism of action, for example, by showing how its binding stabilizes an inactivated state of the channel.

The cryo-EM structure of the Cav1.2 channel with pinaverium revealed its specific binding site and conformation at high resolution. rcsb.org The study showed that pinaverium inserts into a cavity within the channel's pore domain. This binding induces a series of allosteric structural changes, including an upward movement of the voltage-sensing domain in repeat II and a dilation of the channel's selectivity filter and surrounding segments in repeat III. rcsb.org

This detailed structural information clarifies how pinaverium binding leads to channel inhibition. It provides a static snapshot that can be brought to life with molecular dynamics simulations, allowing researchers to explore the transition between different channel states (open, closed, inactivated) and how pinaverium influences the energy landscape of these transitions. Understanding these specific binding conformations is essential for the rational design of new drugs with improved selectivity and efficacy.

Emerging Technologies in Bioanalysis and Metabolomics Research

The most direct and widespread application of this compound is in quantitative bioanalysis, particularly in pharmacokinetic and metabolomic studies. veeprho.comveeprho.com The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative mass spectrometry. kcasbio.com

This compound serves as an ideal internal standard for the quantification of pinaverium in biological matrices like plasma. veeprho.comveeprho.comgoogle.com Because it has nearly identical physicochemical properties to the unlabeled drug, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency in the mass spectrometer's ion source. aptochem.com However, its mass is four daltons higher, allowing it to be distinguished from the parent drug. By adding a known amount of this compound to a sample, researchers can calculate the concentration of pinaverium bromide with high precision and accuracy, as the ratio of the analyte to the standard remains constant even if sample loss or matrix effects occur. aptochem.comkcasbio.com

A patent for a detection method using liquid chromatography-tandem mass spectrometry specifies the distinct ion reactions used to quantify pinaverium bromide and its deuterated standard, highlighting the practical application of this technology. google.com This precision is crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug over time. nih.govresearchgate.net

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (V)
Pinaverium Bromide 512.09230.933926
This compound 516.13230.923028
Data derived from a patent describing an LC-MS/MS method for pinaverium bromide detection. google.com

Emerging high-resolution mass spectrometry platforms and advanced metabolomics workflows continue to enhance the utility of deuterated standards. These technologies allow for more comprehensive profiling of drug metabolites and their impact on endogenous metabolic pathways, with this compound playing a key role in ensuring data quality and reliability.

Integration of High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) has become an indispensable tool in pharmaceutical analysis, offering high specificity and sensitivity. In this context, this compound is essential for achieving accurate quantification of pinaverium in complex biological matrices like plasma.

Deuterated internal standards are considered ideal for mass spectrometry because their physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample extraction and chromatographic separation. researchgate.net This co-elution is crucial for compensating for matrix effects, where other compounds in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. texilajournal.comchromatographyonline.com this compound, co-eluting with pinaverium, experiences the same matrix effects, allowing the ratio of their signals to provide a highly accurate and precise measurement of the pinaverium concentration. texilajournal.com

In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, specific ion transitions for both pinaverium bromide and this compound are monitored. The use of a stable isotope-labeled internal standard like this compound compensates for variability during sample preparation and instrumental analysis, which is critical for robust and reliable method validation according to regulatory guidelines. texilajournal.comclearsynth.com This approach enables the development of high-throughput assays with low limits of quantitation, essential for pharmacokinetic studies where drug concentrations can be very low. nih.govgoogle.com

ParameterPinaverium BromideThis compound (Internal Standard)
Ion Mode ESI+ESI+
Precursor Ion (m/z) 512.09516.13
Product Ion (m/z) 230.93230.92
Cone Voltage (V) 3930
Collision Energy (V) 2628
Data derived from patent information describing a validated LC-MS/MS method for pinaverium bromide quantification. google.com

Advancements in Microfluidics for Bioanalytical Research

Microfluidics technology, often referred to as "lab-on-a-chip," is revolutionizing pharmaceutical analysis by miniaturizing and automating complex biochemical processes. nih.govjapsonline.com These systems offer significant advantages, including reduced consumption of samples and reagents, higher throughput, and enhanced sensitivity. acs.orgnews-medical.net The integration of microfluidic devices with mass spectrometry presents a powerful platform for pharmacokinetic and metabolic studies.

While direct research linking this compound and microfluidics is not extensively published, the application is clear. In a microfluidic system designed for drug analysis, this compound would be used as an internal standard for the precise quantification of pinaverium extracted from minute biological samples. nih.gov Droplet microfluidics, which compartmentalizes samples into thousands of discrete droplets, allows for high-throughput screening and analysis, a process where the accuracy afforded by a stable isotope-labeled standard is paramount. acs.org This technology could enable more efficient preclinical drug metabolism and pharmacokinetic (DMPK) studies, providing faster and more cost-effective data on a drug's behavior in biological systems. zenodo.org

Future Research Avenues in Gastrointestinal Pharmacology at the Molecular Level

The study of pinaverium bromide continues to evolve, moving towards a more detailed understanding of its molecular interactions and the downstream consequences of its therapeutic action.

Deeper Exploration of Ion Channel Subtype Selectivity

Pinaverium bromide is known to act as an L-type calcium channel blocker, which is the primary mechanism for its spasmolytic effect on gastrointestinal smooth muscle. nih.govnih.gov However, the family of L-type calcium channels is diverse, comprising several subtypes with different tissue distributions and physiological roles. Future research is poised to explore the selectivity of pinaverium for specific L-type calcium channel subtypes (e.g., CaV1.1, CaV1.2, CaV1.3, CaV1.4) expressed in the gut.

Understanding this subtype selectivity is crucial. If pinaverium preferentially targets subtypes predominantly expressed in gastrointestinal smooth muscle cells over those in cardiac or vascular tissues, it would provide a molecular explanation for its high degree of gastrointestinal selectivity and favorable cardiovascular profile. nih.gov Advanced techniques such as patch-clamp electrophysiology on cells expressing specific channel subtypes can elucidate the binding affinities and inhibitory constants of pinaverium for each subtype. criver.com This line of inquiry could guide the development of next-generation spasmolytics with even greater tissue specificity and efficacy. mdpi.com

Understanding Complex Cellular Signaling Cascades Mediated by Calcium Modulators

The therapeutic effect of pinaverium begins with the blockade of calcium influx, but this initial event triggers a cascade of downstream cellular signals. nih.gov The contraction of smooth muscle is initiated by an increase in intracellular calcium ([Ca2+]i), which leads to the activation of calmodulin and myosin light chain kinase (MLCK). researchgate.netresearchgate.net By inhibiting the initial calcium influx, pinaverium prevents these subsequent steps. nih.gov

Future research will likely focus on the broader impact of sustained calcium modulation on cellular signaling within gastrointestinal smooth muscle cells. This includes investigating potential effects on:

Gene Expression: Long-term changes in intracellular calcium levels can influence transcription factors that regulate the expression of proteins involved in muscle contractility and proliferation.

Interactions with Other Signaling Pathways: Exploring the crosstalk between calcium signaling and other pathways, such as those mediated by cyclic nucleotides (cAMP and cGMP), which are also critical regulators of smooth muscle relaxation. researchgate.net

A deeper understanding of these complex signaling networks will provide a more complete picture of pinaverium's mechanism of action and could uncover novel therapeutic targets for functional gastrointestinal disorders. nih.gov

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